molecular formula C13H12N4O3S B3037533 [2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone CAS No. 478247-68-6

[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone

Cat. No.: B3037533
CAS No.: 478247-68-6
M. Wt: 304.33 g/mol
InChI Key: WEMUQGJPZVPURD-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, an allylamino group, and a nitrophenyl group

Scientific Research Applications

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with allylamine under controlled conditions to introduce the allylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone apart is the combination of the allylamino group with the thiazole and nitrophenyl groups. This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler analogs .

Properties

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-2-7-15-13-16-12(14)11(21-13)10(18)8-3-5-9(6-4-8)17(19)20/h2-6H,1,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMUQGJPZVPURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160718
Record name [4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478247-68-6
Record name [4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl](4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478247-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
Reactant of Route 2
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[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
Reactant of Route 3
[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
Reactant of Route 4
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[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
Reactant of Route 5
[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
Reactant of Route 6
[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone

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